1,6-Diazaspiro[3.3]heptan-2-one

Medicinal Chemistry Drug Design Bioisosteres

Fragment-based and CNS drug discovery programs often face a scarcity of rigid, three-dimensional amine-lactam scaffolds with defined exit vectors. 1,6-Diazaspiro[3.3]heptan-2-one (CAS 1375304-04-3) resolves this with its angular [3.3] spiro core fusing azetidine and β-lactam rings. • Constrained piperazine surrogate for brain-penetrant PARP-1 inhibitor design • High-yielding synthetic routes enable rapid focused library synthesis • 98% purity; available from mg to multi-gram scale

Molecular Formula C5H8N2O
Molecular Weight 112.13 g/mol
Cat. No. B12966064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Diazaspiro[3.3]heptan-2-one
Molecular FormulaC5H8N2O
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESC1C(=O)NC12CNC2
InChIInChI=1S/C5H8N2O/c8-4-1-5(7-4)2-6-3-5/h6H,1-3H2,(H,7,8)
InChIKeyLDCVJCNBMHOHFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,6-Diazaspiro[3.3]heptan-2-one: Spirocyclic Drug Discovery Scaffold


1,6-Diazaspiro[3.3]heptan-2-one is a bicyclic, spirocyclic amine-lactam scaffold defined by a rigid [3.3] spiro junction that fuses an azetidine ring with a β-lactam [1]. This architecture restricts conformational freedom, offering distinct exit vectors for functionalization compared to its more flexible, linear analogs. It is primarily employed in early-stage drug discovery as a privileged scaffold to explore novel chemical space, serving as a constrained mimic of common heterocycles like piperazine or as a core for generating diverse compound libraries [2]. The compound's intrinsic value lies in its unique three-dimensional structure, which can be leveraged to optimize molecular interactions and physicochemical properties of lead compounds [3].

1
Scaffold Type Conformationally restricted spirocyclic amine-lactam core for early-stage drug discovery Constrained mimic of flexible heterocycles
2
Medicinal Chemistry Goal Exploration of novel 3D chemical space and optimization of lead compound properties Distinct exit vectors for functionalization
3
Workflow Integration Suited for fragment-based screening, library synthesis, and SAR studies Supports diverse compound library generation

Non-Substitutability of 1,6-Diazaspiro[3.3]heptan-2-one


Substituting 1,6-Diazaspiro[3.3]heptan-2-one with a generic piperazine, morpholine, or even its 2,6-regioisomer introduces significant changes in molecular geometry, lipophilicity, and biological activity. The rigid, angled spirocyclic core of the 1,6-isomer presents a defined three-dimensional arrangement of functional groups, which can be crucial for specific target interactions [1]. In contrast, the more flexible piperazine ring or the alternative vector geometry of the 2,6-diazaspiro[3.3]heptane scaffold can lead to drastically different binding modes, off-target profiles, and physicochemical properties like solubility and metabolic stability [2]. As demonstrated by the distinct biological activities observed for different derivatives, the specific regioisomer and its exact substitution pattern are not interchangeable and must be considered a unique chemical entity for scientific selection and lead optimization [3].

Rigid 1,6-spiro geometry
RiskFlexible piperazine ring leads to different conformational ensemble and binding entropy penalty
Unique N…N exit vectors
Risk2,6-regioisomer or morpholine bioisostere alters vector geometry and target engagement profile
Distinct multi-target profile
RiskSingle-target piperazines may shift off-target activity and physicochemical properties

1,6-Diazaspiro[3.3]heptan-2-one: Research Performance Evidence


Conformational Rigidity vs. Piperazine Flexibility

In silico and structural analyses demonstrate that the 1,6-diazaspiro[3.3]heptane core, which shares the rigid geometry of 1,6-Diazaspiro[3.3]heptan-2-one, presents a distinct vector angle between its two nitrogen atoms (calculated N...N distance and exit vector angle) compared to the flexible piperazine ring. This rigidity is a key driver for spirocycles' ability to 'boost potency by offering distinct vectors and unique conformations' [1]. In contrast, piperazine's flexibility leads to a conformational ensemble, potentially resulting in entropic penalties upon binding and less specific target engagement [2]. The unique vector geometry of the 1,6-regioisomer is further distinguished from the 2,6-isomer, which provides a different spatial arrangement of substituents [3].

Rigidity vs. Flexibility
Class-level inference
Rigid core; distinct N…N distance and exit vector angle vs. piperazine
Supports defined SAR and predictable lead optimization
Qualitative structural analysis; in silico and X-ray data
Medicinal Chemistry Drug Design Bioisosteres

Scalable Synthesis vs. 2,6-Isomer

A key differentiator for the angular 1,6-diazaspiro[3.3]heptane scaffold is the availability of a robust, high-yielding synthetic route enabling its use as a versatile building block. A 2011 study reported the efficient synthesis of gem-difluoro and gem-dimethyl variants of the angular 1,6-diazaspiro[3.3]heptane module in high yields [1]. This contrasts with the synthesis of the 2,6-diazaspiro[3.3]heptane core, which, while scalable, has been reported with asymmetric yields up to 89% and diastereomeric ratios up to 98:2 [2]. The ability to prepare functionalized 1,6-variants in high yields makes it particularly amenable to both library synthesis and preparative scale-up, a crucial factor in drug discovery [1].

Scalable Synthesis
Cross-study comparable
1,6-variants prepared in high yields via efficient routes; 2,6-isomer yields up to 89%
Supports library synthesis and preparative scale-up workflows
Synthetic route practicality; yield data contexts differ
Synthetic Chemistry Medicinal Chemistry Process Chemistry

CNS-Penetrant PARP-1 Inhibition vs. Olaparib

While not directly on 1,6-Diazaspiro[3.3]heptan-2-one, a closely related diazaspiro[3.3]heptane PARP-1 inhibitor (Compound 14) demonstrated excellent enzymatic inhibition [1]. This contrasts with the clinical PARP inhibitor AZD2461, a designed weak P-glycoprotein (P-gp) substrate, which was found to be non-CNS penetrant in non-human primate studies [1]. The spirocyclic scaffold is hypothesized to improve CNS penetration by enhancing metabolic stability and reducing P-gp recognition, a key goal in developing brain-penetrant therapeutics. A congener from the same study, compound 9e, achieved a PARP-1 IC50 of 3.9 ± 1.2 nM [1].

CNS PARP-1 Inhibition
Class-level inference
Diazaspiro analog PARP-1 IC50 = 3.9 ± 1.2 nM; comparator AZD2461 non-CNS penetrant in NHP
Supports CNS-penetrant kinase/PARP inhibitor design strategy
Data from congener compound; NHP model context
CNS Drug Discovery Oncology PARP-1

Multi-Target Inhibition vs. Selective Piperazines

Early research on a derivative of the 1,6-Diazaspiro[3.3]heptan-2-one scaffold revealed a multi-target enzyme inhibition profile. The compound is described as 'a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism,' and it also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1]. This polypharmacology profile differs from many piperazine-based drugs, which are often optimized for high selectivity against a single target (e.g., a specific GPCR or kinase). In a separate assay, the compound was tested for inhibition of dihydroorotase, showing an IC50 of 1.80E+5 nM, indicating a specific, albeit weak, interaction [2].

Multi-Target Profile
Supporting evidence
Potent lipoxygenase inhibitor; dihydroorotase IC50 = 180 µM
Reported multi-target enzyme inhibition context
Qualitative potency profile; data to verify
Enzymology Inflammation Cancer

Differentiation Activity vs. Cytotoxic Chemotherapy

In contrast to standard cytotoxic chemotherapeutics that aim to kill rapidly dividing cells, 1,6-Diazaspiro[3.3]heptan-2-one has demonstrated the ability to arrest proliferation and induce differentiation of undifferentiated cells into monocytes [1]. This mechanism, which promotes a more mature, less proliferative phenotype, is distinct from the apoptosis-inducing mechanisms of many cytotoxic agents like doxorubicin or cisplatin. This activity suggests a potential application as a differentiation therapy agent, a strategy successfully employed with all-trans retinoic acid (ATRA) in acute promyelocytic leukemia, but which is generally less toxic than conventional chemotherapy [2].

Differentiation Activity
Class-level inference
Arrests proliferation; induces differentiation to monocytes vs. cytotoxic apoptosis
Supports differentiation therapy research model context
Mechanistic distinction; quantitative data to verify
Cancer Biology Cell Differentiation Oncology

1,6-Diazaspiro[3.3]heptan-2-one: Research & Industrial Applications


CNS-Penetrant Kinase/PARP Inhibitors

Leveraging the rigid, spirocyclic core of 1,6-Diazaspiro[3.3]heptan-2-one as a scaffold for CNS drug discovery. Evidence suggests that the diazaspiro[3.3]heptane motif can impart excellent enzymatic inhibition and has been explored in the context of creating brain-penetrant PARP-1 inhibitors, a property lacking in many current drugs [1]. Researchers aiming to develop therapeutics for neurological cancers or neurodegenerative diseases should prioritize this scaffold to potentially overcome blood-brain barrier limitations associated with more flexible or lipophilic analogs.

Libraries for Fragment-Based & Phenotypic Screening

Utilizing the well-established, high-yielding synthetic routes to the angular 1,6-diazaspiro[3.3]heptane core [1] for the rapid generation of diverse compound libraries. The scaffold's rigid geometry and multiple functionalization points make it ideal for exploring novel chemical space in fragment-based drug discovery (FBDD) or for generating focused libraries for phenotypic screening. This is particularly valuable when seeking hits against targets where traditional, flat heterocycles have failed to yield selective leads.

Differentiation Therapy: Oncology & Dermatology

Exploiting the unique ability of 1,6-Diazaspiro[3.3]heptan-2-one derivatives to induce cellular differentiation rather than outright cytotoxicity [1]. This mechanism is highly relevant for developing new treatments for acute myeloid leukemia (AML) subtypes responsive to differentiation therapy, as well as for hyperproliferative skin conditions like psoriasis [1]. Research programs focused on identifying novel, less toxic alternatives to retinoids or vitamin D analogs for these indications should consider this scaffold as a privileged starting point.

Polyimide Films with Superior Optical Properties

Beyond medicinal chemistry, diazaspiro compounds have been patented as monomers for producing polyimide films with 'excellent optical properties' [1]. The rigid, three-dimensional structure of the spirocyclic core can impart high heat resistance, mechanical strength, and transparency to the resulting polymer films. This makes 1,6-Diazaspiro[3.3]heptan-2-one and its derivatives potential building blocks for advanced materials in flexible electronics, aerospace, and optical displays.

Application
Selection Property
Validation Focus
CNS-penetrant kinase/PARP inhibitor design
Rigid spirocyclic core and exit vectors
Blood-brain barrier penetration model review
Fragment-based and phenotypic screening libraries
High-yielding, scalable synthetic routes
Chemical space diversity and hit expansion review
Differentiation therapy research models
Cell differentiation induction context
Monocyte differentiation and proliferation arrest endpoints
Advanced polymer materials and films
3D rigid monomer structure
Optical transparency and thermal stability review
Selection properties and validation focuses are derived from reported research contexts and require project-specific verification.

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19 linked technical documents
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